molecular formula C12H9ClO B6257311 7-chloro-2-methylnaphthalene-1-carbaldehyde CAS No. 925442-72-4

7-chloro-2-methylnaphthalene-1-carbaldehyde

Cat. No. B6257311
CAS RN: 925442-72-4
M. Wt: 204.7
InChI Key:
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Description

7-Chloro-2-methylnaphthalene-1-carbaldehyde (7-CNMC) is a chemical compound belonging to the class of naphthalene-1-carbaldehydes. It is a white crystalline solid with a melting point of 70-73°C. 7-CNMC is a common intermediate in various chemical synthesis processes, and is also used in the production of pharmaceuticals, dyes, and other industrial products.

Scientific Research Applications

7-chloro-2-methylnaphthalene-1-carbaldehyde is widely used in scientific research for a variety of applications. It has been used as a photolabile protecting group for nucleosides and nucleotides, in the synthesis of biologically active compounds, and as a precursor in the synthesis of various heterocyclic compounds. It is also used as a reagent in the synthesis of 7-chloro-2-methylbenzothiazole, a compound with potential anti-cancer properties.

Mechanism of Action

7-chloro-2-methylnaphthalene-1-carbaldehyde is an electrophilic compound, meaning it is capable of forming covalent bonds with nucleophilic molecules. It reacts with nucleophiles, such as amines, thiols, and alcohols, to form a variety of products. The exact mechanism of action depends on the nature of the nucleophile and the reaction conditions.
Biochemical and Physiological Effects
7-chloro-2-methylnaphthalene-1-carbaldehyde has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to have antifungal, antibacterial, and anti-inflammatory properties. It has also been shown to have cytotoxic effects on tumor cells, and to inhibit the growth of certain viruses.

Advantages and Limitations for Lab Experiments

7-chloro-2-methylnaphthalene-1-carbaldehyde is a useful reagent for a variety of laboratory experiments, due to its low cost and relative ease of synthesis. However, it is important to note that 7-chloro-2-methylnaphthalene-1-carbaldehyde is a hazardous material, and should be handled with appropriate safety precautions. Additionally, the reaction conditions must be carefully controlled in order to obtain the desired product.

Future Directions

Given the wide range of applications for 7-chloro-2-methylnaphthalene-1-carbaldehyde, there are numerous potential future directions for research. These include further studies on its biochemical and physiological effects, as well as its potential use in the synthesis of new pharmaceuticals and other industrial products. Additionally, research into new methods for the synthesis of 7-chloro-2-methylnaphthalene-1-carbaldehyde could lead to more efficient and cost-effective production processes. Finally, further studies into the mechanism of action of 7-chloro-2-methylnaphthalene-1-carbaldehyde could lead to the development of new and improved synthetic methods.

Synthesis Methods

7-chloro-2-methylnaphthalene-1-carbaldehyde is typically synthesized through a two-step process. The first step involves the reaction of 2-methylnaphthalene with chlorine in the presence of a catalyst, such as aluminum chloride. The second step is a reductive amination reaction of the resulting 2-chloro-2-methylnaphthalene with formaldehyde in the presence of a base, such as sodium hydroxide. This process yields a mixture of 7-chloro-2-methylnaphthalene-1-carbaldehyde and 2-methylnaphthalene-1-carbaldehyde, which can be separated by column chromatography.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-chloro-2-methylnaphthalene-1-carbaldehyde involves the introduction of a chloro group and a formyl group onto a naphthalene ring. This can be achieved through a Friedel-Crafts acylation reaction followed by a chlorination reaction.", "Starting Materials": [ "2-methylnaphthalene", "acetyl chloride", "aluminum chloride", "chlorine", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Acylation reaction - 2-methylnaphthalene is reacted with acetyl chloride and aluminum chloride in the presence of a solvent such as dichloromethane. This results in the formation of 7-acetyl-2-methylnaphthalene.", "Step 2: Hydrolysis - The acetyl group is then hydrolyzed using sodium hydroxide and water to form 7-hydroxy-2-methylnaphthalene.", "Step 3: Formylation reaction - The hydroxy group is then reacted with a formylating agent such as ethyl formate in the presence of a catalyst such as p-toluenesulfonic acid to form 7-formyl-2-methylnaphthalene.", "Step 4: Chlorination reaction - The formyl group is then chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to form 7-chloro-2-methylnaphthalene-1-carbaldehyde." ] }

CAS RN

925442-72-4

Product Name

7-chloro-2-methylnaphthalene-1-carbaldehyde

Molecular Formula

C12H9ClO

Molecular Weight

204.7

Purity

95

Origin of Product

United States

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